5'-Tosylthymidine

Description

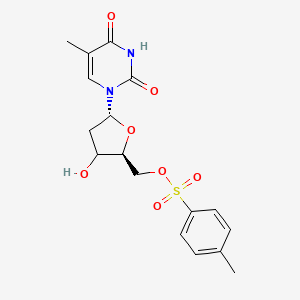

5'-Tosylthymidine is a thymidine derivative modified at the 5'-hydroxyl group with a tosyl (p-toluenesulfonyl) moiety. Its synthesis involves reacting thymidine with p-toluenesulfonyl chloride (p-TsCl) in dry pyridine at low temperatures, followed by purification via flash chromatography . This compound is widely used as a versatile intermediate in nucleoside chemistry due to the tosyl group’s role as a good leaving group, facilitating nucleophilic displacement reactions (e.g., SN2) to generate 5'-modified derivatives .

Key structural features:

- Tosyl group: Enhances electrophilicity at the 5'-position, enabling substitutions.

- Rigid sugar backbone: Retains the deoxyribose conformation of thymidine.

Properties

Molecular Formula |

C17H20N2O7S |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

[(2S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13?,14-,15+/m0/s1 |

InChI Key |

RSEWNGNFIIXLHN-NOYMGPGASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C(C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |

Origin of Product |

United States |

Preparation Methods

Standard Pyridine Method

The most common and widely adopted method for preparing 5'-O-Tosylthymidine employs pyridine as both the solvent and base. This approach, originally described by Michalson and Todd, has become the standard procedure referenced in numerous studies.

Procedure:

- Dissolve thymidine in anhydrous pyridine and cool the solution to 0°C.

- Add 4-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0-5°C.

- Allow the reaction mixture to stir for 24 hours, gradually warming to room temperature.

- Monitor the reaction progress by thin-layer chromatography.

- Upon completion, pour the reaction mixture into cold water or ice and extract with an appropriate organic solvent.

- Purify the crude product through crystallization or column chromatography.

This standard method typically provides yields in the 70-90% range depending on the scale and specific conditions employed.

Solvent and Temperature Optimization

Research has demonstrated that the choice of solvent and reaction temperature significantly impacts the efficiency of the tosylation reaction. Several studies have investigated alternative solvents to pyridine, with the aim of improving yields or facilitating purification.

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine | 24 | 0 → RT | 70-90 | |

| THF | 24 | 70 | 60-70 | |

| DMF | 24 | 70 | 60-70 | |

| Acetonitrile | 24 | 70 | 60 |

The data indicates that while pyridine remains the preferred solvent for most applications, acceptable yields can also be achieved using alternative solvents. The choice of solvent may be influenced by considerations such as ease of product isolation, compatibility with subsequent reactions, or the presence of other functional groups in more complex substrates.

Temperature control during the reaction is crucial. Initial addition of 4-toluenesulfonyl chloride at lower temperatures (0-5°C) helps to minimize side reactions and enhance regioselectivity for the 5'-hydroxyl group. Warming to room temperature subsequently ensures reaction completion.

Base Selection for Tosylation

The base employed in the tosylation reaction plays a critical role in determining both the reaction rate and yield. Various bases have been investigated, with their effectiveness correlating to factors such as basicity, nucleophilicity, and steric properties.

| Base | pKₐ | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | 5.17 | 13 | 70 | 71 | |

| Triethylamine | 10.75 | 92 | 70 | 59 | |

| 2-Methylpyridine | 5.97 | 120 | 70 | 79 | |

| 4-(N,N-Dimethylamino)pyridine | 9.70 | 24 | 70 | 60 |

The data reveals several interesting trends. Despite having a lower pKₐ value, pyridine provides a good yield in a relatively short reaction time. 2-Methylpyridine offers marginally higher yields but requires significantly longer reaction times. Triethylamine, despite its stronger basicity, results in lower yields, possibly due to steric factors.

For nucleophilic catalysis, 4-(N,N-dimethylamino)pyridine can be employed in catalytic amounts along with triethylamine as the base, which has been noted to enhance reaction efficiency in certain cases.

Reaction Monitoring and Purification

Effective monitoring of the tosylation reaction is essential to maximize yields and product purity. Thin-layer chromatography (TLC) provides a convenient method for monitoring reaction progress, with the 5'-tosylate typically exhibiting a lower Rf value compared to thymidine due to the increased molecular weight and hydrophobicity imparted by the tosyl group.

For more precise analysis, especially in research settings, ³¹P NMR spectroscopy can be employed when phosphorylated derivatives are involved. This technique allows for real-time monitoring of reaction conversion rates, as demonstrated in studies involving conversion of 5'-tosylnucleosides to nucleoside diphosphates.

Purification of 5'-O-tosylthymidine typically involves:

- Extraction of the reaction mixture with chloroform or dichloromethane

- Washing of the organic layer with cold dilute acid to remove pyridine

- Drying over anhydrous sodium sulfate

- Evaporation of the solvent

- Purification by either recrystallization (from appropriate solvent mixtures) or column chromatography (typically using silica gel with gradient elution)

Alternative Synthesis Routes

Protected Derivative Preparation

In some synthetic pathways, especially when working with complex nucleoside derivatives, it may be advantageous to protect the 3'-hydroxyl group prior to tosylation. This approach ensures exclusive modification at the 5'-position and can simplify subsequent purification.

A common approach involves:

- Acetylation of the 3'-hydroxyl group with acetic anhydride in pyridine

- Tosylation of the 5'-hydroxyl using standard conditions

- Optional deprotection of the 3'-acetyl group depending on the intended application

This methodology has been successfully employed in the synthesis of nucleoside quaternary ammonium salt derivatives, where 3'-O-acetyl-5'-O-tosylthymidine serves as a key intermediate.

One-Pot Tosylation-Substitution

For certain applications, particularly when the tosylate is merely an intermediate that will undergo subsequent nucleophilic displacement, one-pot procedures have been developed. These approaches minimize isolation and purification steps, potentially improving overall yields.

For example, in the synthesis of thiophosphorylated dinucleotides, 5'-O-tosylthymidine has been directly reacted with thymidine 3'-phosphorothioate to afford the dinucleotide (Tps)₂ through a displacement reaction.

Characterization of 5'-O-Tosylthymidine

Proper characterization of 5'-O-tosylthymidine is essential for confirming successful synthesis and ensuring product purity. Multiple analytical techniques are typically employed for this purpose.

Spectroscopic Analysis

NMR Spectroscopy:

¹H NMR spectroscopy provides valuable information about the successful incorporation of the tosyl group. Key diagnostic signals include:

- Aromatic protons of the tosyl group (typically 7.3-7.8 ppm)

- Methyl group of the tosyl moiety (approximately 2.4 ppm)

- Shifted signals for the 5'-methylene protons (typically downfield compared to unmodified thymidine)

Example ¹H NMR data from literature:

Mass Spectrometry

Mass spectrometry provides confirmation of the molecular weight and can detect potential impurities or side products. High-resolution mass spectrometry (HRMS) offers precise mass determination, allowing for confirmation of the molecular formula.

Chromatographic Analysis

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable tools for assessing product purity. In typical TLC systems (e.g., CHCl₃-MeOH 3:1), 5'-O-tosylthymidine exhibits characteristic Rf values distinct from both thymidine and potential side products.

Applications in Further Syntheses

5'-O-Tosylthymidine serves as a versatile intermediate in numerous synthetic pathways, with the tosyl group acting as an excellent leaving group for nucleophilic substitution reactions.

Synthesis of Nucleoside Diphosphates

One important application involves the preparation of thymidine diphosphate (TDP) through reaction with pyrophosphate. This transformation typically employs tris(tetrabutylammonium) pyrophosphate or bis(tri-n-butylammonium) pyrophosphate in acetonitrile, with reaction monitoring by ³¹P NMR spectroscopy. Yields of approximately 62% can be achieved after 30 hours at 30°C.

Preparation of Quaternary Ammonium Salts

5'-O-Tosylthymidine reacts with tertiary amines to produce nucleoside quaternary ammonium salts. These compounds have been investigated for their potential biological activities, including antifungal properties. The reaction typically involves heating the tosylate with the appropriate tertiary amine (e.g., trimethylamine, triethylamine, pyridine derivatives) at 70°C for varying durations.

| Tertiary Amine | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Trimethylamine | 24 | 70 | 87 |

| Triethylamine | 92 | 70 | 59 |

| Pyridine | 13 | 70 | 71 |

| 2-Methylpyridine | 120 | 70 | 79 |

| 4-(N,N-Dimethylamino)pyridine | 24 | 70 | 60 |

Oligonucleotide Ligation

5'-O-Tosylthymidine derivatives have been employed in non-enzymatic oligonucleotide ligation strategies. In this approach, an oligonucleotide with a 5'-tosylate group undergoes reaction with a 3'-phosphorothioate group from another oligonucleotide, resulting in SN2 displacement and formation of a phosphorothioate linkage.

However, due to stability issues in ammonia (commonly used for oligonucleotide deprotection), 5'-iodo derivatives have emerged as superior alternatives for this application, offering enhanced stability while maintaining similar reactivity in displacement reactions.

Chemical Reactions Analysis

Types of Reactions: 5’-Tosylthymidine undergoes various chemical reactions, primarily nucleophilic substitution reactions. The tosyl group is a good leaving group, making the compound highly reactive towards nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include azides, thiolates, and selenocyanates.

Reduction: The tosyl group can be reduced to yield the corresponding thymidine derivative.

Oxidation: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Major Products:

Nucleoside-5’-diphosphates: Formed through SN2 displacement reactions using pyrophosphate as the nucleophile.

5’-Selenocyanates: Produced by reacting 5’-Tosylthymidine with potassium selenocyanate.

Scientific Research Applications

5’-Tosylthymidine has several applications in scientific research:

Chemical Synthesis: Used as an intermediate in the synthesis of various nucleoside analogs and derivatives.

Biochemistry: Employed in the study of nucleic acid chemistry and the development of molecularly imprinted polymers (MIPs) for molecular recognition.

Industry: Utilized in the production of specialized nucleotides and oligonucleotides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of 5’-Tosylthymidine is primarily based on its ability to undergo nucleophilic substitution reactionsThis reactivity is harnessed in the synthesis of nucleoside analogs and derivatives, which can interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Findings

- Reactivity Hierarchy: The tosyl group exhibits higher leaving-group aptitude than methyl or trityl groups, enabling efficient synthesis of selenocyanate and iodinated derivatives .

- Protecting Group Trade-offs : While DMT and trityl groups offer mild deprotection, tosyl derivatives are preferred for irreversible displacements in complex syntheses .

- Biological Relevance : Phosphorylated derivatives (TMP, TTP) are directly involved in metabolism, whereas this compound remains a synthetic tool without inherent bioactivity .

Q & A

Q. How should researchers navigate ethical considerations when publishing high-yield but non-reproducible this compound reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.